molecular formula C19H18BrN3O2 B12171008 N-(2-{[(4-bromophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide

N-(2-{[(4-bromophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide

Cat. No.: B12171008
M. Wt: 400.3 g/mol
InChI Key: PMAHZJCTJQDQIH-UHFFFAOYSA-N
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Description

Chemical Structure: This compound features a 1-methyl-1H-indole-3-carboxamide core linked via an ethylamino spacer to a 4-bromobenzoyl group. The bromine atom at the para position of the phenyl ring enhances lipophilicity and may influence receptor binding interactions . Applications: Indole-3-carboxamides are often explored for their biological activity, including kinase inhibition () and cytotoxicity (). The 4-bromophenyl moiety may confer specificity toward bromodomain-containing proteins or other halogen-sensitive targets .

Properties

Molecular Formula

C19H18BrN3O2

Molecular Weight

400.3 g/mol

IUPAC Name

N-[2-[(4-bromobenzoyl)amino]ethyl]-1-methylindole-3-carboxamide

InChI

InChI=1S/C19H18BrN3O2/c1-23-12-16(15-4-2-3-5-17(15)23)19(25)22-11-10-21-18(24)13-6-8-14(20)9-7-13/h2-9,12H,10-11H2,1H3,(H,21,24)(H,22,25)

InChI Key

PMAHZJCTJQDQIH-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(=O)NCCNC(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[(4-bromophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide typically involves a multi-step process. One common method involves the condensation of 4-bromobenzoyl chloride with 2-aminoethyl-1-methyl-1H-indole-3-carboxamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using column chromatography to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-(2-{[(4-bromophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-{[(4-bromophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific kinases involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural Differences and Similarities
Compound Name Substituent on Indole Core Aromatic Group in Side Chain Biological Activity (Reported) Reference
Target Compound 1-methyl 4-bromophenyl Not explicitly stated
N-(4-Chlorophenyl)-1H-indole-2-carboxamide None (1H-indole) 4-chlorophenyl Cytotoxic to bone cancer cells
1-Methyl-N-(2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}ethyl)-1H-indole-3-carboxamide 1-methyl 3,4,5-trimethoxyphenyl Potential kinase inhibition
7-Bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile 1-methyl, 7-bromo Phenyl (carbonitrile) Protein kinase inhibitor

Key Observations :

  • Substituent Effects : The 4-bromophenyl group in the target compound increases molecular weight and lipophilicity compared to chlorophenyl () or methoxy-substituted analogues (). This may enhance membrane permeability or target binding via halogen bonding .
  • Indole Position: The 3-carboxamide position (target compound) vs.

Physicochemical Properties

Lipophilicity: Bromine’s higher molar refractivity and hydrophobicity compared to methoxy or chloro groups () likely increase the target compound’s logP, favoring CNS penetration or intracellular target engagement . Stability: The ethylamino spacer may reduce metabolic degradation compared to shorter linkers, as seen in ’s N-(2-phenylethyl)indole-3-carboxamide derivatives.

Biological Activity

N-(2-{[(4-bromophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide, also known by its CAS number 1081124-50-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its antibacterial properties, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC19H18BrN3O2
Molecular Weight400.3 g/mol
StructureStructure

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound against various drug-resistant bacteria. The compound has shown promising results in inhibiting the growth of pathogens such as Acinetobacter baumannii and Klebsiella pneumoniae, which are notorious for their resistance to conventional antibiotics.

Case Study: In Vitro Testing

A study conducted by researchers employed the agar well diffusion method to evaluate the antibacterial efficacy of this compound against multiple strains of bacteria. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) were determined for various isolates:

Bacterial StrainMIC (µg/mL)MBC (µg/mL)
Acinetobacter baumannii816
Klebsiella pneumoniae48
Staphylococcus aureus1632

The results indicated that the compound exhibited the highest activity against Klebsiella pneumoniae, making it a potential candidate for further development as an antibacterial agent.

The mechanism by which this compound exerts its antibacterial effects is believed to involve interference with bacterial cell wall synthesis and disruption of essential metabolic pathways. Molecular docking studies have suggested that the compound binds effectively to target enzymes involved in these processes, leading to bacterial cell death.

Recent Advances

  • Molecular Docking Studies : Computational analyses have shown that this compound has a favorable binding affinity for bacterial enzymes, which supports its potential as a lead compound in drug development.
  • Synergistic Effects : Combination studies with other antibiotics have revealed that this compound can enhance the efficacy of existing treatments against resistant strains, suggesting a synergistic effect that could be exploited in therapeutic applications.

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